
Application Notes & Protocols: Bergapten
Extraction and Isolation from Citrus Oils

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bergapten

Cat. No.: B1666803 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bergapten (5-methoxypsoralen) is a naturally occurring linear furanocoumarin

found in various plants, particularly within the Rutaceae (citrus) and Apiaceae (carrot) families.

[1] It is a compound of significant interest due to its photosensitizing properties, which are

utilized in therapies for skin disorders like psoriasis.[2][3] However, its phototoxicity also raises

safety concerns, making its controlled extraction, isolation, or removal from citrus essential oils

crucial for the food, cosmetic, and pharmaceutical industries.[4][5] Bergapten is notably

abundant in the essential oil of bergamot orange (Citrus bergamia), but is also present in other

citrus species like lime, bitter orange, and lemon.[1][5][6]

These application notes provide detailed methodologies for the extraction of bergapten from

citrus sources and its subsequent isolation and purification.

Part 1: Extraction and Isolation Methodologies
Overview
The process of obtaining pure bergapten from citrus oils is typically a multi-step procedure

involving an initial extraction to obtain the crude essential oil, followed by sophisticated

purification techniques to isolate the target compound.

1. Primary Extraction of Crude Citrus Oil: This initial step aims to extract the essential oil, which

contains bergapten along with a complex mixture of other volatile and non-volatile compounds,
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from the citrus peel (flavedo).[7][8]

Cold Pressing (Expression): This is a traditional and widely used mechanical method for

citrus oils.[8][9] It involves physically rupturing the oil sacs in the peel to release the essential

oil. The resulting oil is of high quality, but this method also efficiently extracts non-volatile

furanocoumarins like bergapten.[5][10]

Solvent Extraction: Organic solvents can be used to extract the essential oil. While effective,

this method can sometimes lead to solvent residues in the final product if not properly

removed.[11][12] A patent describes using an organic solvent with ultrasonic extraction for

bergamot essential oil.[13]

Supercritical Fluid Extraction (SFE): This technique, most commonly using carbon dioxide

(SC-CO₂), is a green and highly tunable alternative.[4][14] By modifying pressure and

temperature, the solvating power of SC-CO₂ can be adjusted to selectively extract certain

compounds, offering a method to either enrich or reduce the bergapten content in the

extract.[4][10]

2. Isolation and Purification of Bergapten: Once the crude oil is obtained, various

chromatographic techniques are employed to isolate bergapten from other components.

Column Chromatography: A classic method used for the separation of chemical compounds

from a mixture. It has been used to isolate bergapten and other furanocoumarins from

bergamot fruit extracts.[15]

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a liquid-liquid partition

chromatography technique that avoids the use of a solid support matrix, thereby preventing

the irreversible adsorption of the sample.[16] It has been successfully applied to isolate

bergapten with high purity (over 98%) from plant extracts in a single run.[16][17]

Preparative High-Performance Liquid Chromatography (Prep-HPLC): In some cases,

HSCCC is followed by a preparative HPLC step to achieve even higher purity of the isolated

compound.[18]

3. Chemical Removal of Bergapten: For applications requiring bergapten-free citrus oil, a

chemical method can be used. This process involves the hydrolysis of the lactone ring in the
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bergapten molecule using an alkaline solution, which converts it into a water-soluble salt that

can be separated from the oil phase.[19]

Part 2: Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the extraction,

isolation, and content of bergapten.

Table 1: Bergapten Content in Various Citrus Sources

Citrus Source Sample Type
Bergapten
Concentration

Reference

Bergamot Oil
Cold-Pressed

Essential Oil
~656 µg/mL [5]

Bergamot Oil
Cold-Pressed

Essential Oil
0.21% (w/w) [10]

Bergamot Oil
Cold-Pressed

Essential Oil
~0.25% (w/w) [19]

Lemon Oil (Sample 1) Essential Oil ~138 µg/mL [5]

Lemon Oil (Sample 2) Essential Oil ~56 µg/mL [5]

Bergamot Juice Juice 9.0 ± 0.4 mg/L [15]

Sweet Orange Oil Essential Oil 4.85 ± 0.32 ppm [6]

Table 2: Comparative Data for Bergapten Isolation & Removal Techniques
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Method
Starting
Material

Key
Parameters

Yield Purity Reference

HSCCC

400 mg crude

extract (Ficus

carica)

Solvent: n-

Hexane-

EtOAc-

MeOH-H₂O

(1:1:1:1);

Flow: 2

mL/min

2.1 mg

Bergapten
98.2% [16][17]

HSCCC

500 mg crude

extract

(Cnidium

monnieri)

Solvent: n-

Hexane-

EtOAc-EtOH-

H₂O (5:5:5:5);

Stepwise flow

45.8 mg

Bergapten
96.5% [18]

SC-CO₂

Extraction

Bergamot

Essential Oil

P: 8 MPa; T:

40°C

0.198%

Bergapten in

extract

Not

Applicable
[10]

SC-CO₂

Separation

Bergamot

Essential Oil

P: 8 MPa; T:

70°C

Bergapten

not detected

in extract

Not

Applicable
[10]

SC-CO₂

Optimization

Citrus Peels

& Seeds

P: 20.05 bar;

T: 46.28°C;

Flow: 34.98

g/min

38.36 µg/g

Bergapten in

oil

Not

Applicable
[4]

Alkaline

Hydrolysis

Bergamot

Essential Oil

4-6% aq.

KOH; 6-7

hours

agitation

88-90% yield

of bergapten-

free oil

Not

Applicable
[19]

Part 3: Experimental Protocols
Protocol 1: Supercritical CO₂ (SC-CO₂) Extraction of
Bergapten
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This protocol is designed for the extraction of citrus oil from peel with the potential to modulate

bergapten content.

1. Sample Preparation:

Use fresh citrus peel (e.g., Bergamot).

Finely chop or grind the peel to increase the surface area for efficient extraction.[7]

Dry the material to a moisture content of less than 10% to prevent ice formation and improve

extraction efficiency.

2. SC-CO₂ Extraction Procedure:

Load the prepared citrus peel into the extractor vessel of a supercritical fluid extraction

system.[7]

Set the extraction parameters. These can be tuned to either maximize bergapten extraction

or minimize it.

For general extraction: Set the extraction temperature to 40–50 °C and the pressure to
20–35 MPa.[7][20]
To minimize bergapten in the final oil (separation): A two-stage process can be
conceptualized. An initial extraction at lower density (e.g., 8 MPa and 70°C) can remove
volatile components while leaving bergapten behind.[10] A subsequent extraction at
higher density (e.g., 8 MPa and 40°C) could then extract the bergapten.[10]

Set the CO₂ flow rate (e.g., a study optimized this to ~35 g/min for minimizing bergapten).[4]

Begin the dynamic extraction and run for 2–3 hours.[7]

The extract is collected in a separator vessel by depressurizing the CO₂, which causes the

CO₂ to return to a gaseous state and the extracted oil to precipitate. Set separator conditions

(e.g., 8–10 MPa pressure and 50–60 °C).[7][20]

Collect the crude extract for further purification or analysis.

Workflow for SC-CO₂ Extraction
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Sample Preparation Supercritical CO₂ Extraction

Fresh Citrus Peel Grind/Chop Peel Dry Material (<10% moisture) Load into Extractor Perform Dynamic Extraction
(Set T, P, Flow Rate) Depressurize in Separator Collect Crude Oil Extract endCrude Extract containing Bergapten
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Crude Citrus Extract

Dissolve Crude Extract
in Solvent Mixture

Prepare & Equilibrate
Two-Phase Solvent System

(e.g., Hex-EtOAc-MeOH-H₂O)

Setup HSCCC:
1. Fill with Stationary Phase

2. Set Revolution Speed
3. Pump Mobile Phase

Inject Sample into HSCCC

Elute with Mobile Phase
(Flow Rate: 2.0 mL/min)

Monitor Effluent with UV Detector

Collect Fractions Based on Peaks

Evaporate Solvent from Fractions

Analyze Purity (HPLC) &
Confirm Structure (NMR, MS)

Purified Bergapten (>98%)
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Bergamot Oil
(contains Bergapten)

Mix Oil and KOH Solution (1:1 v/v)
in Agitated Vessel

Aqueous KOH Solution (4-6%)

Agitate for 6-7 Hours
(Lactone Ring Hydrolysis)

Stop Agitation & Decant
(Separate Oil, Water, Salt Phases)

Wash Oil Phase with Water
(Until Neutral pH)

Dry Oil
(e.g., Anhydrous Na₂SO₄)

Bergapten-Free Bergamot Oil

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes & Protocols: Bergapten Extraction
and Isolation from Citrus Oils]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666803#bergapten-extraction-and-isolation-from-
citrus-oils]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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